
Methyl 3-(hydroxymethyl)benzoate
Overview
Description
Methyl 3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Cycloaromatization of Methyl Isodehydroacetate and Propargyl Alcohol
One notable synthetic approach involves the cycloaromatization reaction between methyl isodehydroacetate and propargyl alcohol. This method produces methyl 3-(hydroxymethyl)benzoate as part of a mixture with its positional isomer, methyl 4-(hydroxymethyl)benzoate.
- Reaction Conditions: A mixture of methyl coumalate (250 mg, 1.6 mmol) and propargyl alcohol (1.2 mL, 20.3 mmol) is heated in a sealed tube at 180 °C for 2 hours.
- Outcome: Gas chromatography-mass spectrometry (GC/MS) analysis reveals approximately 9.8% yield of this compound and 90.2% of the 4-substituted isomer.
- Isolation: Column chromatography affords a 2.3:1 mixture of the 4- and 3-substituted hydroxymethylbenzoates with an overall yield of 71%.
- Mechanistic Notes: The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, but attempts to improve yield with Lewis acid catalysts resulted in decomposition or lower yields, indicating the sensitivity of the system to catalyst choice.
- Significance: This method represents a single-step synthesis with a five-fold improvement in yield compared to previous methods, although the selectivity favors the 4-substituted isomer.
Parameter | Details |
---|---|
Starting materials | Methyl coumalate, propargyl alcohol |
Temperature | 180 °C |
Reaction time | 2 hours |
Product ratio (3b:3a) | 1:2.3 (3b = this compound) |
Overall yield | 71% (mixture) |
Catalyst | None effective; Lewis acids detrimental |
Reduction of Methyl Isophthalate Derivatives Using Lithium Borohydride
Another established method for preparing this compound involves the selective reduction of methyl isophthalate derivatives.
- Procedure: Dimethyl 5-fluoroisophthalate is dissolved in tetrahydrofuran (THF), and a 2.0 M solution of lithium borohydride in THF is added dropwise at 0 °C. The mixture is then refluxed for 3 hours.
- Workup: The reaction mixture is acidified with 1N hydrochloric acid, concentrated under reduced pressure, and extracted with chloroform. The organic phase is dried and purified by column chromatography.
- Yield: The target compound is obtained as a white solid with a 57% yield.
- Characterization: 1H NMR confirms the presence of the hydroxymethyl group and aromatic protons consistent with this compound.
- Advantages: This method allows for regioselective reduction of one ester group to the hydroxymethyl functionality without affecting the other ester group.
- Limitations: Moderate yield and the need for careful temperature control during addition and reflux.
Parameter | Details |
---|---|
Starting material | Dimethyl 5-fluoroisophthalate |
Reducing agent | Lithium borohydride (LiBH4) in THF |
Temperature | 0 °C addition, reflux for 3 hours |
Yield | 57% |
Purification | Column chromatography (DCM:MeOH 99:1) |
Summary Table of Preparation Methods
Research Findings and Analysis
- The cycloaromatization method offers a direct one-step approach but suffers from poor regioselectivity and moderate yield of the desired 3-substituted product.
- Reduction of methyl isophthalate derivatives with lithium borohydride is a more regioselective and cleaner method, though yields are moderate and require careful handling of the hydride reagent.
- Formylation followed by reduction or other transformations provides a flexible synthetic handle but involves multiple steps and careful regioselective control.
- Attempts to improve yields via Lewis acid catalysis in cycloaromatization were unsuccessful, indicating the delicate balance of electronic effects in these reactions.
- Overall, the reduction of dimethyl isophthalate derivatives currently represents the most practical and selective method for preparing this compound on a laboratory scale.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(hydroxymethyl)benzyl alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.
Major Products Formed:
Oxidation: Methyl 3-carboxybenzoate.
Reduction: 3-(Hydroxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Intermediate
Methyl 3-(hydroxymethyl)benzoate serves as a synthetic intermediate in the preparation of various pharmaceutical compounds. Its structure allows for further modifications to create bioactive molecules, including anti-inflammatory agents and other therapeutic compounds .
Biochemical Research
The compound has been utilized in biochemical research, particularly in studying enzyme interactions and protein dynamics. For instance, it can be employed in stable isotope labeling techniques, such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), which helps researchers analyze protein interactions within cellular environments .
Matrix Metalloproteinase Inhibitors
Research has indicated that derivatives of this compound can act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in various diseases such as cancer and pulmonary conditions. These inhibitors are crucial for developing treatments targeting MMP-mediated pathologies .
Case Study 1: Synthesis of Bioactive Compounds
In a study focused on synthesizing anti-inflammatory agents, this compound was used as a precursor to develop novel compounds with enhanced efficacy against inflammation. The synthetic pathway involved esterification reactions leading to derivatives that exhibited significant biological activity in vitro .
Case Study 2: Protein Interaction Studies
Utilizing this compound in SILAC experiments allowed researchers to track protein dynamics in live cells. This method facilitated the identification of key protein interactions involved in cellular signaling pathways, providing insights into potential therapeutic targets for drug development .
Mechanism of Action
The mechanism of action of methyl 3-(hydroxymethyl)benzoate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a range of effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Methyl 4-(hydroxymethyl)benzoate: Similar structure but with the hydroxymethyl group in the para position.
Methyl 2-(hydroxymethyl)benzoate: Hydroxymethyl group in the ortho position.
Methyl 3-hydroxybenzoate: Lacks the hydroxymethyl group but has a hydroxyl group instead.
Uniqueness: Methyl 3-(hydroxymethyl)benzoate is unique due to the specific positioning of the hydroxymethyl group, which influences its reactivity and interactions in chemical and biological systems. This positional isomerism can lead to different physical and chemical properties compared to its analogs .
Biological Activity
Methyl 3-(hydroxymethyl)benzoate, with the molecular formula CHO, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, and presents relevant research findings, case studies, and comparative data.
Basic Information
- Molecular Weight : 166.17 g/mol
- CAS Number : 67853-03-6
- Structure : The compound features a benzoate structure with a hydroxymethyl group at the 3-position.
Physical Properties
Property | Value |
---|---|
Boiling Point | No data available |
Log P (Octanol/Water) | 1.52 |
Solubility | High |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study published in PubMed highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative in food and cosmetic formulations .
Case Study: Antimicrobial Efficacy
- Tested Strains : Staphylococcus aureus, Escherichia coli
- Results : Inhibition zones of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects in vitro. Research suggests that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .
Case Study: Inflammatory Response Modulation
- Model Used : Lipopolysaccharide (LPS)-stimulated macrophages
- Findings : Reduced levels of TNF-α and IL-6 by approximately 30% compared to control groups.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxymethyl group enhances hydrogen bonding capabilities, which may increase binding affinity to enzymes or receptors involved in inflammatory pathways or microbial resistance .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is provided below:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|
Methyl 4-(hydroxymethyl)benzoate | Moderate | Low |
Methyl 3-methyl-4-(hydroxymethyl)benzoate | Low | Moderate |
Methyl 3-ethyl-4-(hydroxymethyl)benzoate | High | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(hydroxymethyl)benzoate, and how can reaction conditions be optimized?
this compound can be synthesized via esterification of 3-(hydroxymethyl)benzoic acid with methanol under acid catalysis. Optimization involves controlling stoichiometry, temperature (typically 60–80°C), and catalyst loading (e.g., concentrated sulfuric acid at 1–5 mol%). Alternative methods include transesterification using methyl acetate or protecting-group strategies to prevent hydroxyl group interference . Purity is assessed via HPLC or GC-MS, with yields reported in the range of 70–85% under optimized conditions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm ester and hydroxymethyl group positions (e.g., ester carbonyl at ~168 ppm in C NMR).
- FT-IR : Peaks at ~1700 cm (ester C=O) and 3400 cm (hydroxyl O-H).
- X-ray crystallography : SHELX software (via SHELXL refinement) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
Q. How does temperature and solvent polarity affect the stability of this compound?
Stability studies show decomposition above 120°C, with hydrolysis of the ester group accelerated in polar protic solvents (e.g., water, ethanol). In non-polar solvents (e.g., toluene), the compound remains stable for >6 months at 25°C. Degradation products include 3-(hydroxymethyl)benzoic acid and methanol, quantified via LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model electronic properties, such as frontier molecular orbitals and partial charges on the hydroxymethyl group. Basis sets like 6-311++G(d,p) are recommended for thermochemical accuracy (e.g., atomization energy deviations <3 kcal/mol) . Solvent effects are incorporated via PCM or COSMO models to simulate reaction pathways in solution.
Q. How does the hydroxymethyl substituent influence dimerization kinetics in photochemical or thermal reactions?
Studies on analogous o-quinodimethanes suggest that α-substituents (e.g., hydroxymethyl) sterically hinder [4+2] cycloaddition, favoring alternative pathways like [2+2] dimerization. Kinetic experiments (e.g., UV-Vis monitoring) reveal rate constants reduced by 30–50% compared to non-substituted analogs. Computational transition-state analysis (using Gaussian 16) supports steric and electronic effects .
Q. What challenges arise in co-crystallizing this compound with transition metals, and how are they addressed?
Coordination complexes (e.g., with Co(II) or Zn(II)) require pH control (5–6) to deprotonate the hydroxyl group without ester hydrolysis. Hydrazine hydrate is used as a co-ligand to stabilize metal centers, as seen in 3-methyl benzoate complexes. Single-crystal X-ray diffraction (SHELXT) reveals distorted octahedral geometries, with hydrogen bonding critical for lattice stability .
Q. How can isotopic labeling (e.g., 13^{13}13C or 2^{2}2H) be employed to trace metabolic or degradation pathways?
Synthesis of deuterated analogs (e.g., methyl-d groups) via CDOD esterification allows tracking using mass spectrometry. For microbial degradation studies, C-labeled substrates are used in co-culture systems (e.g., with Pseudomonas spp.) to map metabolic flux toward 3-hydroxybenzoic acid derivatives .
Q. Methodological Guidelines
Properties
IUPAC Name |
methyl 3-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQWQMPNSYDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218092 | |
Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67853-03-6 | |
Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067853036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-(hydroxymethyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50218092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(hydroxymethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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